molecular formula C22H16N2O2S B2774533 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 312929-43-4

4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2774533
CAS No.: 312929-43-4
M. Wt: 372.44
InChI Key: UTWPTPDFROVACM-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Biological Activities

Recent research has focused on the synthesis of novel compounds with the naphthalene framework, recognizing its potential in medicinal chemistry. Compounds like 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, with a naphthalene core, have shown significant biological activities. Naphthalene derivatives are part of a broader class of compounds, including phenothiazines and naphthalimides, which have demonstrated a wide range of biological activities. These compounds exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and other pharmacological properties. The activities of these compounds stem from their interaction with biological systems through pharmacophoric substituents, π-π interactions, and their lipophilic nature facilitating membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Naphthalimide Derivatives and Medicinal Applications

Naphthalimide derivatives, closely related to naphthalene compounds, have extensive potential in medicinal applications. These derivatives interact with various biological cations, anions, small molecules, and macromolecules, displaying a broad range of medicinal applications. Naphthalimide-based compounds have entered clinical trials as anticancer agents and are being explored for treatments of various diseases due to their potential as artificial ion receptors, fluorescent probes, and cell imaging agents. This indicates the expanding role of naphthalene and its derivatives in medicinal chemistry and drug development (Gong, Addla, Lv, & Zhou, 2016).

Photophysical Properties and Applications

The photophysical properties of naphthalene derivatives make them suitable for various applications beyond medicinal uses, such as in materials science. For example, the use of naphthalene-based compounds in plastic scintillators highlights their potential in radiation detection technologies. These compounds, when used as secondary solvents or luminescent dyes, contribute to the scintillation efficiency and stability of scintillators, showcasing their versatility and utility in both biological and material contexts (Salimgareeva & Kolesov, 2005).

Properties

IUPAC Name

4-acetyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)15-9-11-17(12-10-15)21(26)24-22-23-20(13-27-22)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWPTPDFROVACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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